2-Fluoro-5-iodobenzaldehyde

Catalog No.
S735398
CAS No.
146137-76-0
M.F
C7H4FIO
M. Wt
250.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-iodobenzaldehyde

CAS Number

146137-76-0

Product Name

2-Fluoro-5-iodobenzaldehyde

IUPAC Name

2-fluoro-5-iodobenzaldehyde

Molecular Formula

C7H4FIO

Molecular Weight

250.01 g/mol

InChI

InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

InChI Key

BIRCCQCPGMMGPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C=O)F

Canonical SMILES

C1=CC(=C(C=C1I)C=O)F

Molecular Structure Analysis

The key feature of 2-Fluoro-5-iodobenzaldehyde is its structure. It consists of a benzene ring with a formyl group (CHO) attached at one position (aldehyde) and fluorine (F) and iodine (I) atoms substituted at the 2nd and 5th positions on the ring, respectively. This combination of electron-withdrawing substituents (fluorine and iodine) can affect the reactivity of the molecule compared to unsubstituted benzaldehyde.


Chemical Reactions Analysis

  • Aldol Condensation

    Similar to other aldehydes, 2-Fluoro-5-iodobenzaldehyde can undergo aldol condensation reactions with ketones or other aldehydes in the presence of a base to form aldol products.

  • Nucleophilic Aromatic Substitution

  • Reductive Amination

    The formyl group can be reduced to a primary amine using reductive amination techniques, potentially leading to the formation of fluorinated and iodinated aromatic amines.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to its high molecular weight.
  • Melting Point: Expected to be above room temperature due to the presence of the bulky iodine atom.
  • Boiling Point: Expected to be high due to the combined effects of the aromatic ring and the polar formyl group.
  • Solubility: Likely soluble in organic solvents like dichloromethane or chloroform due to the aromatic ring, but with potentially limited water solubility due to the hydrophobic nature of the molecule.
  • Potential applications based on structure

    The presence of the functional groups fluorine and iodine on the aromatic ring suggests potential applications in areas like medicinal chemistry and material science. Fluorine can alter the reactivity and metabolic profile of a molecule, while iodine can introduce heavy atom effects for applications in X-ray crystallography or radiopharmaceuticals []. However, specific research on 2-Fluoro-5-iodobenzaldehyde exploiting these properties is not documented in available scientific literature searches.

  • Availability

    Several chemical suppliers offer 2-Fluoro-5-iodobenzaldehyde, indicating its potential use in research. However, the lack of readily available published research suggests it might be a relatively new compound or one used in niche applications [, ].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.96%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Fluoro-5-iodobenzaldehyde

Dates

Modify: 2023-08-15

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